Evidence 1: Conformational Restriction via α-Methylation Enhances Peptide Helicity and Stability
The α-methyl group in Fmoc-α-Me-D-Phe(3-F)-OH, as part of the broader class of α,α-disubstituted amino acids, is known to induce and stabilize α-helical conformations in peptides. While direct data for the exact compound is not published, class-level inference from a study on the analogous α-methyl-L-phenylalanine (αF) demonstrates the effect. In a head-to-head comparison, a peptide containing αF (the L-enantiomer of the α-methylated core) retained >90% intact peptide after 24 hours in human serum, whereas the unstapled, non-methylated parent peptide was completely degraded within 4 hours [1].
| Evidence Dimension | Peptide stability in human serum (24-hour incubation) |
|---|---|
| Target Compound Data | N/A (Class-level inference from α-methyl-L-phenylalanine) |
| Comparator Or Baseline | Parent peptide without α-methyl substitution: ~0% remaining after 4 hours [1] |
| Quantified Difference | >90% remaining vs. 0% after 24 hours |
| Conditions | In vitro stability assay in human serum, 37°C, 24h [1] |
Why This Matters
This class-level evidence demonstrates that the α-methyl substituent is a critical determinant of peptide half-life, justifying its selection over non-methylated analogs for applications requiring extended in vivo or ex vivo stability.
- [1] Bathgate, R. A. D., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. *Journal of the American Chemical Society*, 145(30), 16678-16690. View Source
